molecular formula C22H29N5O3S B12245964 8-(2-Methylpropyl)-11-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione

8-(2-Methylpropyl)-11-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione

Cat. No.: B12245964
M. Wt: 443.6 g/mol
InChI Key: JRKJHQWODBHTHA-UHFFFAOYSA-N
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Description

“8-(2-Methylpropyl)-11-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9-triene-7,12-dione” is a complex organic compound with a unique structure that includes multiple functional groups such as thia, azatricyclo, and oxopyrrolidinyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(2-Methylpropyl)-11-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione” typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, followed by cyclization and functional group modifications. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions at specific sites on the molecule.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, this compound may have potential as a bioactive molecule. Its interactions with biological targets can be studied to understand its effects on cellular processes.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials with specific properties such as conductivity, stability, or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • “8-(2-Methylpropyl)-11-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione” can be compared with other compounds that have similar structural features such as:
    • Compounds with azatricyclo structures.
    • Compounds with oxopyrrolidinyl groups.
    • Compounds with thia-containing rings.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups and its complex three-dimensional structure. This makes it a valuable molecule for studying structure-activity relationships and for developing new synthetic methodologies.

Properties

Molecular Formula

C22H29N5O3S

Molecular Weight

443.6 g/mol

IUPAC Name

8-(2-methylpropyl)-11-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecane-7,12-dione

InChI

InChI=1S/C22H29N5O3S/c1-14(2)12-25-20(29)19-17(9-11-31-19)27-21(25)23-26(22(27)30)13-15-5-7-16(8-6-15)24-10-3-4-18(24)28/h5-8,14,17,19,21,23H,3-4,9-13H2,1-2H3

InChI Key

JRKJHQWODBHTHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2NN(C(=O)N2C3CCSC3C1=O)CC4=CC=C(C=C4)N5CCCC5=O

Origin of Product

United States

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